molecular formula C13H20N2O3 B1397290 Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate CAS No. 1220038-24-3

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate

Cat. No.: B1397290
CAS No.: 1220038-24-3
M. Wt: 252.31 g/mol
InChI Key: GMZZEDWJBPBODR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate is a chemical compound with the molecular formula C₁₄H₂₄N₂O₃. It is a derivative of benzoic acid and contains an amino group and a methoxypropyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-nitrobenzoic acid ethyl ester as the starting material.

  • Reduction Process: The nitro group in the starting material is reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Amination Reaction: The resulting amino group is then reacted with 3-methoxypropylamine under suitable conditions to introduce the methoxypropyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves large-scale reactors and precise temperature and pressure control to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

  • Substitution: Substitution reactions can occur at the benzene ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and aldehydes.

  • Reduction Products: Amino derivatives.

  • Substitution Products: Different substituted benzene derivatives.

Scientific Research Applications

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the effects of methoxypropyl groups on biological systems.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate is similar to other compounds such as Ethyl 3-[(4-methoxybenzyl)amino]propanoate and Ethyl 3-amino-4-methylpentanoate hydrochloride. it is unique due to its specific structural features, such as the presence of the methoxypropyl group. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • Ethyl 3-[(4-methoxybenzyl)amino]propanoate

  • Ethyl 3-amino-4-methylpentanoate hydrochloride

Properties

IUPAC Name

ethyl 3-amino-4-(3-methoxypropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-18-13(16)10-5-6-12(11(14)9-10)15-7-4-8-17-2/h5-6,9,15H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZZEDWJBPBODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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